Methyl 7-[4-(methoxycarbonyl)phenyl]-6-[(4-methylphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 7-[4-(METHOXYCARBONYL)PHENYL]-6-(4-METHYLBENZOYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of tetraazolo[1,5-a]pyrimidines, which are characterized by their fused ring systems and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 7-[4-(METHOXYCARBONYL)PHENYL]-6-(4-METHYLBENZOYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetraazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Substituents: The phenyl and benzoyl groups are introduced through electrophilic aromatic substitution reactions. This step may require the use of reagents such as acyl chlorides and Friedel-Crafts catalysts.
Esterification: The final step involves the esterification of the carboxylate group, typically using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: METHYL 7-[4-(METHOXYCARBONYL)PHENYL]-6-(4-METHYLBENZOYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
METHYL 7-[4-(METHOXYCARBONYL)PHENYL]-6-(4-METHYLBENZOYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- METHYL 7-[4-(CARBOXY)PHENYL]-6-(4-METHYLBENZOYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE
- METHYL 7-[4-(HYDROXYCARBONYL)PHENYL]-6-(4-METHYLBENZOYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE
Uniqueness: METHYL 7-[4-(METHOXYCARBONYL)PHENYL]-6-(4-METHYLBENZOYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of functional groups and fused ring system makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C22H19N5O5 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
methyl 7-(4-methoxycarbonylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H19N5O5/c1-12-4-6-14(7-5-12)19(28)16-17(21(30)32-3)23-22-24-25-26-27(22)18(16)13-8-10-15(11-9-13)20(29)31-2/h4-11,18H,1-3H3,(H,23,24,26) |
InChI Key |
NKUYBFNDJDYSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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